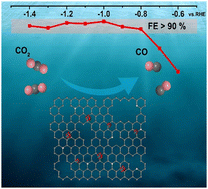Facile synthesis of supported CuNi nano-clusters as an electrochemical CO2 reduction catalyst with broad potential range†
Chemical Communications Pub Date: 2023-10-16 DOI: 10.1039/D3CC03758D
Abstract
A nitrogen-doped carbon-supported CuNi bimetallic nanocluster catalyst (CuNi–NC) was first synthesized via a facile ZIF-derived method. With a synergistic effect between Cu and Ni, the catalyst exhibited a maximum FECO of 96.3%. FECO is higher than 90% in a broad potential range of 600 mV, which was ascribed to the controllable pore size distribution. Density functional theory further demonstrated the preferred formation of *COOH in the catalytic process.


Recommended Literature
- [1] Enzyme mimicking inorganic hybrid Ni@MnO2 for colorimetric detection of uric acid in serum samples†
- [2] DNA-based routes to semiconducting nanomaterials
- [3] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [4] Ultracentrifugation-based multi-target affinity selection mass spectrometry†
- [5] Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement†
- [6] Atom-economical, catalyst-free hydrosulfonation of densely functionalized alkenes: access to oxindole-containing sulfones†
- [7] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [8] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [9] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
- [10] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface

Journal Name:Chemical Communications
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 156289-80-4









